
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate
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Overview
Description
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a chiral compound with significant importance in organic chemistry. It is a derivative of pentanedioic acid, featuring a tert-butyl group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate typically involves the esterification of 5-methyl 2-hydroxypentanedioic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl and methyl ester groups undergo selective hydrolysis under acidic or basic conditions. The tert-butyl ester is more resistant to basic hydrolysis due to steric hindrance but cleaves efficiently under strong acids like trifluoroacetic acid (TFA).
For example, hydrogenation of benzyl esters in the presence of tert-butyl esters (as shown in ) selectively removes benzyl groups while preserving the tert-butyl moiety. Acidic hydrolysis (TFA) quantitatively yields the carboxylic acid derivative.
Silylation of the Hydroxyl Group
The hydroxyl group at C2 reacts with silyl chlorides (e.g., TBDPSCl) under mild conditions to form protected intermediates, crucial for multi-step syntheses.
Reagent | Conditions | Product | Yield |
---|---|---|---|
TBDPSCl, imidazole | CH₂Cl₂, 0°C → rt, 3 h | 2-(TBDPS-oxy)pentanedioate derivative | 100% |
TBSCl, imidazole | CH₂Cl₂, rt, 5 h | 2-(TBS-oxy)pentanedioate | 100% |
This reaction proceeds via nucleophilic substitution, with imidazole neutralizing HCl. The bulky silyl groups enhance solubility in nonpolar solvents and prevent undesired side reactions .
Oxidation to Ketone
The secondary alcohol undergoes oxidation to a ketone, enabling further functionalization.
Oxidizing Agent | Conditions | Product | Yield |
---|---|---|---|
Dess-Martin periodinane | CH₂Cl₂, rt, 2 h | 2-Oxopentanedioate | 85% |
PCC in CH₂Cl₂ | 0°C → rt, 4 h | 2-Oxopentanedioate | 78% |
The ketone product serves as a precursor for aldol condensations or reductions.
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent substitutions.
Reagent | Conditions | Product |
---|---|---|
MsCl, Et₃N | CH₂Cl₂, 0°C, 1 h | 2-Mesylpentanedioate |
TsCl, pyridine | CH₂Cl₂, rt, 3 h | 2-Tosylpentanedioate |
These intermediates participate in SN2 reactions with amines or thiols to form C–N or C–S bonds .
Deprotection and Rearrangement
Controlled deprotection of the tert-butyl group under acidic conditions enables further functionalization:
Reagent | Conditions | Product |
---|---|---|
HCl (g) in dioxane | 0°C → rt, 12 h | Free dicarboxylic acid |
H₂SO₄ in Et₂O | rt, overnight | Partially deprotected intermediate |
For instance, hydrogenolysis of benzyl esters (using Pd/C and H₂) selectively removes benzyl groups without affecting tert-butyl esters .
Comparative Reactivity Table
Functional Group | Reactivity | Preferred Reagents |
---|---|---|
tert-Butyl ester | Acid-labile | TFA, HCl/dioxane |
Methyl ester | Base-labile | LiOH, NaOH |
Hydroxyl group | Oxidizable, silylatable | Dess-Martin, TBDPSCl |
Mechanistic Insights
Scientific Research Applications
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may undergo enzymatic hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-Dimethyl 2-hydroxypentanedioate
- Diethyl (2S)-2-hydroxypentanedioate
- 5-Methyl 1-(2-methyl-2-propanyl) (2R)-2-hydroxypentanedioate
Uniqueness
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Biological Activity
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a compound of interest due to its potential biological activities, particularly in the context of metabolic pathways and cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of α-hydroxy acid, characterized by its unique tert-butyl and hydroxyl functional groups. Its chemical structure can be represented as follows:
The compound's properties allow it to interact with various biological systems, making it a subject of interest in pharmacological studies.
Research indicates that compounds similar to this compound may influence metabolic pathways through interactions with key enzymes. Notably, it has been shown to inhibit isocitrate dehydrogenase (IDH) mutations, which are prevalent in certain cancers. The accumulation of α-hydroxyglutarate (2-HG) due to IDH mutations can lead to altered cellular metabolism and epigenetic changes that promote tumorigenesis .
Inhibition of Histone Demethylases
One significant mechanism involves the inhibition of histone demethylases by α-hydroxyglutarate, which occupies the active site of these enzymes, thereby affecting gene expression and cellular differentiation . This inhibition can lead to increased levels of HIF-1α, a transcription factor associated with tumor growth and angiogenesis .
In Vitro Studies
In vitro studies have demonstrated that treatment with α-hydroxyglutarate derivatives, including this compound, can significantly alter cellular responses. For example:
- Cell Lines : U-87MG glioma cells treated with α-hydroxyglutarate showed increased HIF-1α expression and decreased production of endostatin, indicating a shift towards a more aggressive tumor phenotype .
- Metabolic Effects : Similar compounds have been shown to affect mitochondrial function and energy metabolism in cancer cells, potentially leading to enhanced survival and proliferation under hypoxic conditions .
Animal Studies
Animal models have provided insights into the systemic effects of this compound. For instance:
- Tumor Models : In models of glioma, administration of α-hydroxyglutarate resulted in altered tumor growth dynamics, supporting the hypothesis that metabolic modulation can influence cancer progression .
- Toxicology Assessments : Toxicological reviews have indicated that while certain derivatives exhibit beneficial effects on metabolism, they may also pose risks at high concentrations, necessitating careful dosage considerations in therapeutic applications .
Data Summary
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
PABCUMGCFYSYDB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)O |
Origin of Product |
United States |
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